(1S)-1-(2-Anthryl)-2-methylpropylamine

Catalog No.
S15844970
CAS No.
M.F
C18H19N
M. Wt
249.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-(2-Anthryl)-2-methylpropylamine

Product Name

(1S)-1-(2-Anthryl)-2-methylpropylamine

IUPAC Name

(1S)-1-anthracen-2-yl-2-methylpropan-1-amine

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

InChI

InChI=1S/C18H19N/c1-12(2)18(19)16-8-7-15-9-13-5-3-4-6-14(13)10-17(15)11-16/h3-12,18H,19H2,1-2H3/t18-/m0/s1

InChI Key

XYRDBHHDUROQIL-SFHVURJKSA-N

Canonical SMILES

CC(C)C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Isomeric SMILES

CC(C)[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

(1S)-1-(2-Anthryl)-2-methylpropylamine is an organic compound characterized by its unique structure, which features an anthracene moiety attached to a propylamine backbone. The compound's molecular formula is C16H19NC_{16}H_{19}N, and it has a molecular weight of approximately 239.33 g/mol. The presence of the anthracene group contributes to its distinctive physical and chemical properties, making it a subject of interest in various fields of research.

The chemical reactivity of (1S)-1-(2-Anthryl)-2-methylpropylamine can be analyzed through its interactions in organic synthesis and biological systems. It can participate in several types of reactions, including:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Acylation Reactions: The amine can be acylated to form amides, which may alter the compound's biological activity.
  • Redox Reactions: As with many amines, it can undergo oxidation to form imines or other nitrogen-containing compounds.

These reactions are essential for understanding its potential applications in medicinal chemistry and material science.

(1S)-1-(2-Anthryl)-2-methylpropylamine exhibits significant biological activity, particularly in the context of cancer research. Compounds with similar structures have been shown to possess pro-apoptotic effects, which induce programmed cell death in cancer cells. For instance, studies have indicated that related anthracene derivatives can demonstrate potent antiproliferative activity against various cancer cell lines, suggesting that (1S)-1-(2-Anthryl)-2-methylpropylamine may also exhibit similar properties through mechanisms such as:

  • Induction of oxidative stress
  • Modulation of signaling pathways involved in cell survival and apoptosis

The synthesis of (1S)-1-(2-Anthryl)-2-methylpropylamine can be achieved through several methods, including:

  • Alkylation of Anthracene Derivatives: Starting from 2-anthranol or related anthracene derivatives, alkylation with 2-methylpropyl bromide or iodide under basic conditions can yield the desired amine.
  • Reductive Amination: This method involves the reaction of an appropriate ketone or aldehyde with 2-methylpropylamine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Microwave-Assisted Synthesis: Utilizing microwave technology can enhance reaction rates and yields in the synthesis of substituted anthracenes.

These methods highlight the versatility and efficiency of synthetic approaches available for producing this compound.

(1S)-1-(2-Anthryl)-2-methylpropylamine has potential applications across various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for further investigation as an anticancer agent or for other therapeutic applications.
  • Material Science: The unique properties imparted by the anthracene moiety may allow for use in organic electronics or photonic devices.
  • Chemical Probes: Its structure can serve as a framework for developing probes to study biological systems and molecular interactions.

Research into the interaction of (1S)-1-(2-Anthryl)-2-methylpropylamine with biological targets is crucial for understanding its mechanism of action. Studies may focus on:

  • Binding Affinity Studies: Investigating how well (1S)-1-(2-Anthryl)-2-methylpropylamine binds to specific receptors or enzymes.
  • Cellular Uptake Mechanisms: Understanding how this compound is absorbed by cells and its subsequent effects on cellular processes.
  • Toxicity Assessments: Evaluating the safety profile of this compound in various biological systems.

These interaction studies are vital for assessing the therapeutic potential and safety of (1S)-1-(2-Anthryl)-2-methylpropylamine.

Several compounds share structural similarities with (1S)-1-(2-Anthryl)-2-methylpropylamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(S)-2-Methyl-1-phenylpropan-1-amineC10H15NC_{10}H_{15}NSimpler structure; lacks anthracene moiety
2,2-Dimethyl-1-phenylpropan-1-amineC12H17NC_{12}H_{17}NAdditional methyl groups; increased steric hindrance
(S)-2-Methyl-1-(p-tolyl)propan-1-amineC11H17NC_{11}H_{17}NContains a para-tolyl group; different electronic properties
(R)-2-Methyl-1-phenylpropan-1-amineC10H15NC_{10}H_{15}NEnantiomeric form; potential differences in biological activity

These compounds highlight the uniqueness of (1S)-1-(2-Anthryl)-2-methylpropylamine due to its anthracene component, which may enhance its biological activity compared to simpler amines.

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

249.151749610 g/mol

Monoisotopic Mass

249.151749610 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-15

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